

Commercial Suppliers and Technical Guide for 17:0-14:1 PG-d5

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Compound of Interest

Compound Name: 17:0-14:1 PG-d5

Cat. No.: B12398014

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This technical guide provides an in-depth overview of **17:0-14:1 PG-d5**, a deuterated phosphatidylglycerol, for researchers, scientists, and drug development professionals. The guide details its commercial availability, key technical specifications, and established experimental protocols for its use as an internal standard in lipidomics research.

Commercial Availability

17:0-14:1 PG-d5, chemically known as 1-heptadecanoyl-2-(cis-9-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a high-purity lipid standard available from specialized chemical suppliers. The primary commercial sources identified are:

- Avanti Polar Lipids (A Croda International Plc Brand): A leading manufacturer of high-purity lipids.[\[1\]](#)[\[2\]](#)
- Merck KGaA, Darmstadt, Germany (operating as MilliporeSigma in the US and Canada): The exclusive distributor for Avanti Research Products for all countries except the United States.[\[1\]](#)
- MedChemExpress: A supplier of bioactive molecules and research chemicals.[\[3\]](#)[\[4\]](#)
- Nordic Biosite: A distributor of life science products.

These suppliers offer the product in various quantities, typically as a solution in a certified concentration. It is crucial to obtain the certificate of analysis from the supplier for specific batch

information.

Technical and Quantitative Data

The following tables summarize the key quantitative and technical data for **17:0-14:1 PG-d5**, compiled from supplier specifications.

Table 1: Chemical and Physical Properties

Property	Value	Source
Chemical Name	1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)	Avanti Polar Lipids[2]
Molecular Formula	C ₃₇ H ₆₅ D ₅ NaO ₁₀ P	Avanti Polar Lipids[2]
Formula Weight	733.95	Avanti Polar Lipids[2]
Exact Mass	733.49	Avanti Polar Lipids[2]
Purity	>99%	Avanti Polar Lipids[2]
Physical State	Solution	SLS[5]
Storage Temperature	-20°C	Avanti Polar Lipids[2]
Stability	1 Year	Avanti Polar Lipids[2]
CAS Number	2342575-74-8	Avanti Polar Lipids[2]

Table 2: Elemental Composition

Element	Percentage Composition	Source
Carbon (C)	60.55%	Avanti Polar Lipids[2]
Hydrogen (H)	10.30%	Avanti Polar Lipids[2]
Sodium (Na)	3.13%	Avanti Polar Lipids[2]
Oxygen (O)	21.80%	Avanti Polar Lipids[2]
Phosphorus (P)	4.22%	Avanti Polar Lipids[2]

Experimental Protocols

17:0-14:1 PG-d5 is predominantly utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of endogenous phosphatidylglycerols. Below are detailed experimental protocols derived from published research.

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the accurate recovery of lipids. Two common methods are the Bligh and Dyer method and a methyl-tert-butyl ether (MTBE)-based extraction.

Protocol 3.1.1: Modified Bligh and Dyer Extraction for Yeast Cells

This protocol is adapted for the extraction of lipids from yeast cells.[6]

- Sample Preparation: Start with 0.5 OD units of yeast cells.
- Internal Standard Spiking: Add a known amount of **17:0-14:1 PG-d5** and other internal standards for the major phospholipid and neutral lipid classes.
- Solvent Addition: Perform the extraction according to the Bligh and Dyer method with optimizations for whole yeast cells.
- Phase Separation: Centrifuge to separate the phases.
- Lipid Recovery: Collect the organic phase containing the lipids.

- Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and dissolve the lipid extract in a suitable solvent for analysis (e.g., 10 mM ammonium acetate in methanol).

Protocol 3.1.2: MTBE-Based Extraction from Plasma

This method is commonly used for lipid extraction from plasma samples.[\[7\]](#)

- Sample Preparation: Use 25 μ L of plasma.
- Internal Standard Spiking: Add a mixture of internal standards, including **17:0-14:1 PG-d5**, to the plasma and vortex.
- Solvent Addition: Add 231 μ L of methanol (MeOH) and 770 μ L of methyl-tert-butyl ether (MTBE).
- Incubation: Incubate the mixture at room temperature on an orbital shaker for one hour.
- Phase Separation: Add 192.5 μ L of water to induce phase separation. The final ratio of MTBE:MeOH:Water is 10:3:2.5 (v/v/v).
- Incubation and Centrifugation: Incubate at room temperature for 10 minutes and then centrifuge at 15,800 rcf for 10 minutes.
- Lipid Recovery: Collect the upper organic phase.
- Drying and Reconstitution: Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS analysis.

Mass Spectrometry Analysis

The following is a general workflow for the analysis of lipids using liquid chromatography-mass spectrometry (LC-MS).

Protocol 3.2.1: LC-MS/MS Analysis of Phospholipids

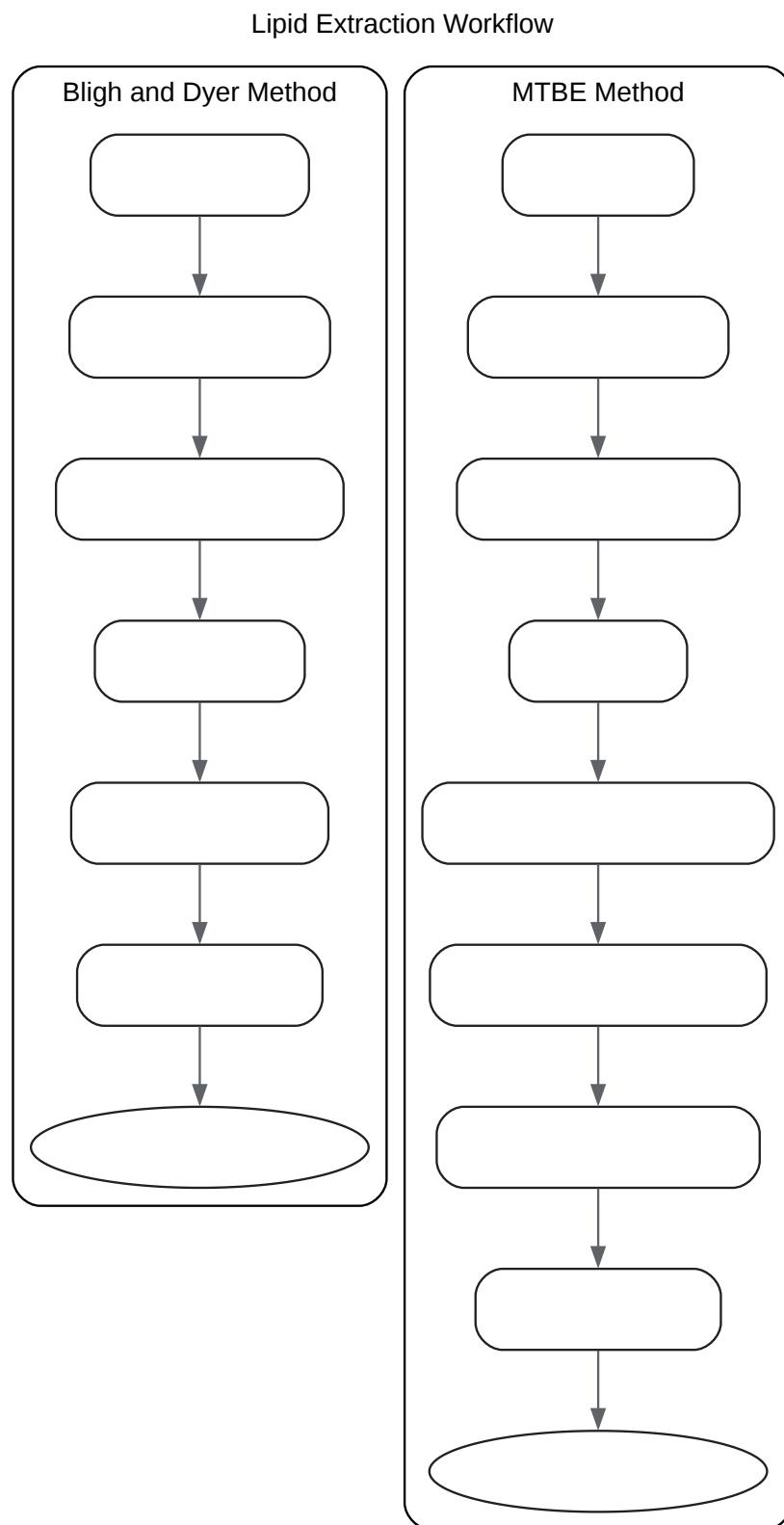
- Chromatographic Separation: Separate the lipid classes using either normal-phase (NP) or hydrophilic interaction liquid chromatography (HILIC) to separate by headgroup polarity, or

reverse-phase (RP) chromatography to separate by fatty acyl chain characteristics.[\[1\]](#)

- Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode for targeted quantification.[\[1\]](#)
- Ionization: Employ electrospray ionization (ESI) in either positive or negative ion mode, depending on the lipid class of interest. Phosphatidylglycerols are typically analyzed in negative ion mode.
- Data Analysis: Quantify the endogenous PG species by comparing their peak areas to the peak area of the **17:0-14:1 PG-d5** internal standard.

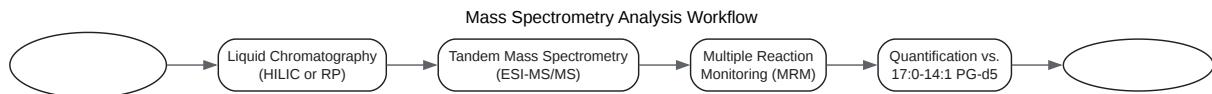
Visualizations

The following diagrams illustrate the experimental workflows described above.



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Caption: Comparative workflow of Bligh and Dyer and MTBE lipid extraction methods.



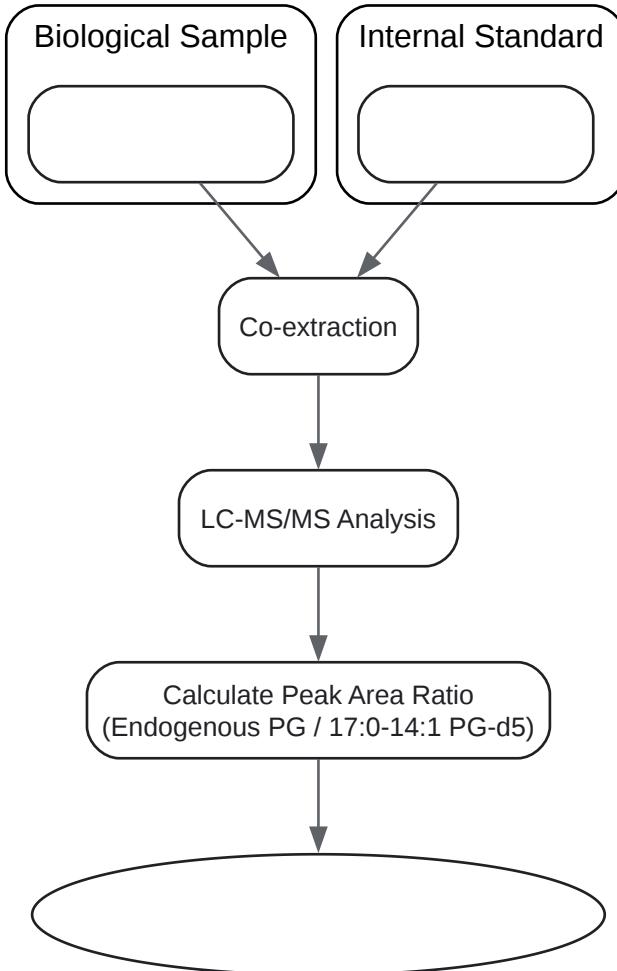
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Caption: General workflow for LC-MS/MS based lipidomics analysis.

Signaling Pathways and Logical Relationships

As **17:0-14:1 PG-d5** is an exogenous internal standard, it does not directly participate in endogenous signaling pathways. Its logical relationship within an experiment is as a reference compound for the accurate measurement of structurally similar endogenous lipids.

Role of Internal Standard in Quantification



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Caption: Logical relationship of **17:0-14:1 PG-d5** as an internal standard for quantification.

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